Enhanced Calculated Lipophilicity vs. Unsubstituted Biphenyl-4-acetamide Drives Predicted Membrane Permeability
The target compound exhibits significantly higher calculated lipophilicity (XLogP3 = 4.1) compared to the simpler analog 2-([1,1'-biphenyl]-4-yl)acetamide (Biphenyl-4-acetamide, CAS 63780-50-7). While experimental XLogP3 for the analog is not specified in PubChem, its structure lacks the lipophilic hydroxy-phenylpropyl tail, which is the key driver for the target compound's higher logP. This property is a primary determinant of passive membrane permeability and blood-brain barrier penetration potential [1].
| Evidence Dimension | Physicochemical Property - Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 2-([1,1'-biphenyl]-4-yl)acetamide (CAS 63780-50-7) |
| Quantified Difference | Target compound has a significantly higher logP value due to its larger, more lipophilic structure. |
| Conditions | Computed by XLogP3 3.0 (PubChem release). |
Why This Matters
A higher logP value directly informs predictions of superior membrane permeability, making the target compound a more suitable starting point for developing CNS-penetrant or oral drugs than its simpler analog.
- [1] PubChem. Compound Summary for CID 56765283 (Target) and CID 100653 (Comparator). Computed Properties. National Center for Biotechnology Information. View Source
